![molecular formula C13H21N3O3S B3309029 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 941869-73-4](/img/structure/B3309029.png)

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

Descripción general

Descripción

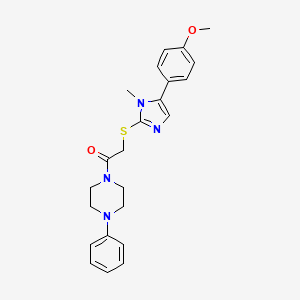

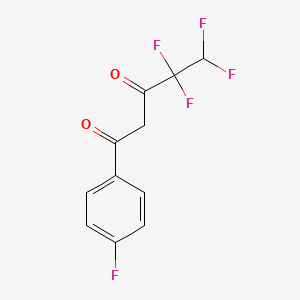

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine is a chemical compound with the CAS Number: 941869-73-4 . It has a molecular weight of 299.39 . The IUPAC name for this compound is 2-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3O3S/c1-19-13-4-2-12(3-5-13)15-7-9-16(10-8-15)20(17,18)11-6-14/h2-5H,6-11,14H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación

Therapeutic Potential in Neuropsychiatric Disorders

Research has highlighted the significant role of dopamine D2 receptor (D2R) modulators in treating neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine, as a part of the 1,4-disubstituted aromatic cyclic amine group, shows promise due to its pharmacophore comprising an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, critical for high D2R affinity. Such compounds have been under investigation for their therapeutic potential, focusing on the dopaminergic pathway's role in these disorders (Jůza et al., 2022).

Versatility in Drug Design

Piperazine derivatives, including this compound, play a crucial role in drug design due to their broad therapeutic applications. These compounds are found in various drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The flexibility of the piperazine scaffold allows for significant modifications in medicinal chemistry, enabling the design of molecules for diverse diseases. This adaptability reflects the scaffold's potential to impact pharmacokinetics and pharmacodynamics significantly (Rathi et al., 2016).

Chemical Synthesis and Modification

The chemical reactivity of piperazine derivatives, such as this compound, makes them suitable for various synthetic applications. Research into nucleophilic aromatic substitution reactions involving piperidine and related compounds demonstrates the feasibility of generating diverse derivatives with potential pharmaceutical applications. These synthetic strategies enable the development of novel compounds with tailored pharmacological profiles, underscoring the importance of piperazine derivatives in medicinal chemistry (Pietra & Vitali, 1972).

Role in Serotonin 5-HT(6) Receptor Antagonism

The serotonin 5-HT(6) receptor has been identified as a target for cognitive enhancement and the treatment of learning and memory disorders. Compounds such as this compound, acting as ligands for this receptor, have been explored for their potential to improve cognitive functions. This research aligns with the ongoing investigation into the therapeutic applications of 5-HT(6) receptor antagonists, emphasizing the importance of the dopaminergic and serotonergic systems in neuropsychiatric and cognitive disorders (Russell & Dias, 2002).

Environmental Applications

Interestingly, research into sulfonamides, a group to which this compound is related, has extended beyond pharmaceuticals to environmental science. Studies on the removal of sulfamethoxazole, a sulfonamide antibiotic, from aqueous solutions highlight the relevance of chemical derivatives in addressing environmental contaminants. This work underscores the broader applications of sulfonamide derivatives in cleaner technologies and environmental protection, demonstrating the multifaceted utility of these compounds (Prasannamedha et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . It is also a significant target for various neurological conditions treatment .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . The binding of the compound to the receptor triggers a series of biochemical reactions that lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the modulation of the α1-ARs, which leads to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Direcciones Futuras

The therapeutic potential of similar compounds has been studied, particularly as ligands for Alpha1-Adrenergic Receptor . These studies have identified promising lead compounds for the treatment of various neurological conditions . Therefore, 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine could also be a subject of future research in this context.

Análisis Bioquímico

Biochemical Properties

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine has shown affinity for alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

The cellular effects of this compound are largely related to its interactions with alpha1-adrenergic receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations have been used to study these interactions .

Propiedades

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-19-13-4-2-12(3-5-13)15-7-9-16(10-8-15)20(17,18)11-6-14/h2-5H,6-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVBITFNVSORQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B3308965.png)

![2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3308968.png)

![3-[Benzyl(chloroacetyl)amino]propanamide](/img/structure/B3308974.png)

![2-[(Carbamoylmethyl)amino]benzamide](/img/structure/B3308980.png)

amine](/img/structure/B3308984.png)

![2-Butenoic acid, 3-[(aminocarbonyl)azo]-, ethyl ester](/img/structure/B3308992.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B3309034.png)

![N-[4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3309062.png)